molecular formula C11H9FN2O2 B12115256 methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate

methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate

Cat. No.: B12115256
M. Wt: 220.20 g/mol
InChI Key: PHPKPEZVRXCQLR-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate is an organic compound with the molecular formula C11H9FN2O2. It is a derivative of benzoate, featuring a fluorine atom and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent to form the pyrazole ring. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Hydrolysis: 2-fluoro-5-(1H-pyrazol-3-yl)benzoic acid.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and fluorine atom. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate: Unique due to the presence of both a fluorine atom and a pyrazole ring.

    Methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Methyl 2-chloro-5-(1H-pyrazol-3-yl)benzoate: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

This compound is unique due to the combination of a fluorine atom and a pyrazole ring, which imparts specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the pyrazole ring provides a versatile scaffold for further functionalization .

Biological Activity

Methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a pyrazolyl group, which contribute to its distinct chemical properties. The fluorine atom enhances the compound's lipophilicity and can influence its binding affinity to biological targets, while the pyrazolyl moiety is known for its diverse biological activities, including anti-inflammatory and anticancer effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways. For instance, studies have indicated that pyrazole derivatives can inhibit Aurora kinases, which are involved in cell cycle regulation .
  • Antimicrobial Activity : Research suggests that similar pyrazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups like fluorine has been linked to enhanced antibacterial efficacy .

Table 1: Biological Activities of this compound

Activity TypeTarget/PathwayIC50/EffectivenessReference
Kinase InhibitionAurora-A/BIC50 = 0.040 μM
AntimicrobialStaphylococcus aureusMIC = 6.25 µg/mL
AnticancerHeLa CellsGI50 = 0.34 μM
Enzyme InteractionMeprin α/βModulation observed

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on HeLa cells, revealing a notable inhibition of cell growth at low micromolar concentrations. This suggests potential as a therapeutic agent in cancer treatment.
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibits strong antimicrobial activity against various bacterial strains, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant effectiveness compared to traditional antibiotics .
  • Enzyme Inhibition Studies : The compound's ability to inhibit meprin enzymes was explored, with findings suggesting that structural modifications can enhance selectivity and potency against these targets, relevant in cancer and fibrotic diseases .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

methyl 2-fluoro-5-(1H-pyrazol-5-yl)benzoate

InChI

InChI=1S/C11H9FN2O2/c1-16-11(15)8-6-7(2-3-9(8)12)10-4-5-13-14-10/h2-6H,1H3,(H,13,14)

InChI Key

PHPKPEZVRXCQLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=NN2)F

Origin of Product

United States

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